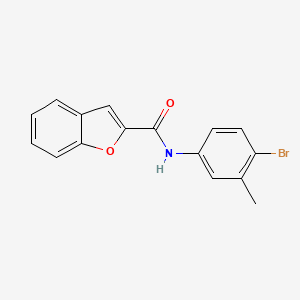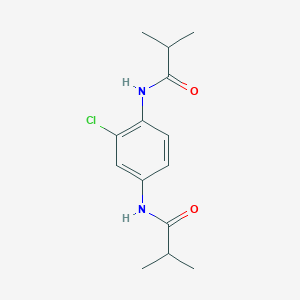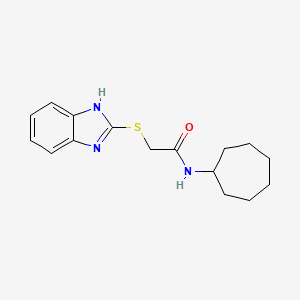![molecular formula C20H25N3O2 B5697915 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as IPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor and has shown promise as a potential therapeutic agent for the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in dopamine signaling, which can lead to a reduction in symptoms associated with dopamine-related disorders.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a significant impact on the dopamine system in the brain. It can reduce dopamine release and inhibit dopamine-mediated behaviors. This makes it a potential therapeutic agent for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its limited solubility in water can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of new derivatives of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine that have improved solubility and pharmacokinetic properties. Another area of interest is the study of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of neurological disorders. Finally, the potential use of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine as a tool for studying the dopamine system in the brain warrants further investigation.
Conclusion:
In conclusion, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Its high selectivity for the dopamine D2 receptor makes it a valuable tool for studying the role of dopamine in these disorders. Further research is needed to fully understand the potential of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives for the treatment of neurological disorders.
合成法
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves a multi-step process that starts with the reaction of 4-isopropylphenol with chloroacetyl chloride to form 1-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinylpiperazine to give the final product, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. The overall yield of this process is around 50%.
科学的研究の応用
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine a promising candidate for the treatment of dopamine-related disorders.
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)17-6-8-18(9-7-17)25-15-20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOPGRFOMBOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
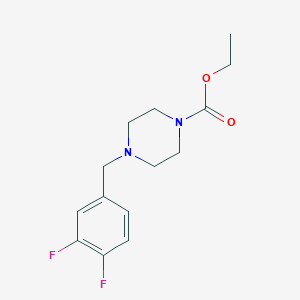
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)

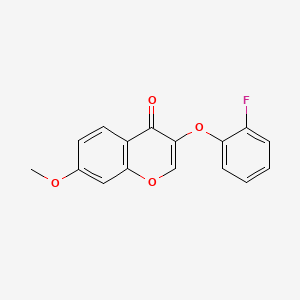


![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)

